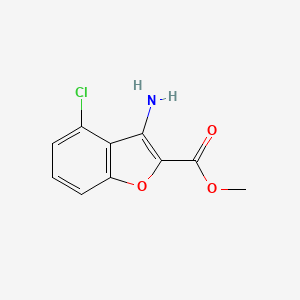

3-Amino-4-chloro-benzofuran-2-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 3-amino-4-chloro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQDYFQDCCHOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(O1)C=CC=C2Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Cyclization of 4-(Acetylamino)-2-hydroxy-3-(2-hydroxyethyl) methyl benzoate

- Reagents: Triphenylphosphine and diethyl azodiformate (equimolar ratios relative to starting ester).

- Solvent: Organic solvents such as tetrahydrofuran (THF), acetonitrile, toluene, or acetone are preferred.

- Conditions: Ambient temperature stirring for 2–3 hours, followed by addition of alkane solvents (e.g., normal heptane) to precipitate the cyclized product.

- Product: Crude methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate, isolated by filtration.

This step forms the benzofuran ring through intramolecular cyclization facilitated by the Mitsunobu reaction conditions (triphenylphosphine and diethyl azodiformate) with high selectivity and yield.

Step 2: Chlorination of the Benzofuran Intermediate

- Reagent: N-chlorosuccinimide (NCS) is used for selective chlorination.

- Solvent: Dimethylformamide (DMF), acetonitrile, or acetone.

- Conditions: Heating at 60–85 °C for 2–5 hours, followed by cooling and addition of water to precipitate the chlorinated product.

- Product: Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate as a crude solid.

This step introduces the chlorine atom at the 4-position of the benzofuran ring with controlled regioselectivity.

Step 3: Hydrolysis and Amino Group Liberation

- Reagents: Aqueous alkali (e.g., sodium hydroxide) in mixture with alcohol solvents such as methanol or ethanol.

- Conditions: Room temperature stirring for 2–4 hours, followed by filtration and washing with organic solvents (THF or ethyl acetate).

- Workup: The solid is acidified to pH 1–6 using aqueous acid (hydrochloric or phosphoric acid) to precipitate the final product.

- Product: Pure 3-amino-4-chloro-benzofuran-2-carboxylic acid methyl ester with high purity (up to 99.9% by HPLC).

This step removes the acetyl protecting group, liberating the free amino group, and completes the synthesis.

Reaction Conditions and Yields Summary

| Step | Reagents & Solvents | Conditions | Product | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| 1 | 4-(Acetylamino)-2-hydroxy-3-(2-hydroxyethyl) methyl benzoate, triphenylphosphine, diethyl azodiformate; THF, heptane | RT, 2–3 h, then alkane addition | Methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate (crude) | ~85 (isolated) | Not specified |

| 2 | N-chlorosuccinimide; DMF or acetonitrile | 60–85 °C, 2–5 h | Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate (crude) | ~90 (crude) | Not specified |

| 3 | NaOH, methanol/ethanol, acidification | RT to 85 °C, 2–5 h | This compound | 41 (overall for 3 steps) | 98.5–99.9% |

Research Findings and Industrial Considerations

- The described method avoids the use of harsh inorganic reagents and minimizes organic/inorganic waste, facilitating environmentally friendly industrial production.

- The Mitsunobu-type cyclization in Step 1 is critical for ring formation and proceeds with high regioselectivity.

- Chlorination with N-chlorosuccinimide provides selective substitution without over-chlorination or side reactions.

- Hydrolysis conditions are mild, preserving the integrity of the benzofuran ring and amino group.

- The overall yield for the three-step sequence is approximately 41%, which is considered efficient for complex heterocyclic synthesis.

- Purity levels achieved (up to 99.9% by HPLC) meet pharmaceutical and research-grade standards.

- Solvent choices (THF, acetonitrile, acetone) offer flexibility depending on scale and equipment.

- The process has been demonstrated at various scales from laboratory (100 ml reaction vessels) to pilot scale (500 ml vessels).

Summary Table of Key Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Triphenylphosphine equiv. | 0.5–4.0 (preferably 0.8–1.2) | Relative to starting ester |

| Diethyl azodiformate equiv. | Equimolar to triphenylphosphine | |

| N-chlorosuccinimide equiv. | 0.36–1.0 equiv. | Depends on solvent and scale |

| Reaction temperature (chlorination) | 50–85 °C | Controlled to avoid decomposition |

| Hydrolysis pH adjustment | 1–6 | Acidification to precipitate product |

| Purity | 98.5–99.9% (HPLC) | High purity for pharmaceutical use |

| Overall yield (3 steps) | ~41% | Industrially acceptable |

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-chloro-benzofuran-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Halogen substitution reactions can introduce different substituents on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that derivatives of benzofuran carboxylic acids exhibit significant antimicrobial activity.

- Study Findings : A study synthesized several derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria as well as fungi. Notably, compounds derived from 3-amino-4-chloro-benzofuran-2-carboxylic acid methyl ester showed promising results against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 50 to 200 μg/mL for certain derivatives .

| Microorganism | Compound Tested | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | III, VI | 50 - 200 |

| Candida albicans | III, VI | 100 |

| Bacillus subtilis | III | 200 |

Inhibition of Leukotriene Synthesis

Another significant application of this compound lies in its potential as an inhibitor of the 5-lipoxygenase enzyme system, which is crucial in the biosynthesis of leukotrienes. These compounds are known to play a role in inflammatory responses and allergic reactions.

- Mechanism : The inhibition of the 5-lipoxygenase pathway can help manage conditions such as asthma, allergic rhinitis, and other inflammatory diseases. By preventing the synthesis of leukotrienes C4, D4, E4, and F4, the compound may mitigate the adverse effects associated with these mediators .

| Disease Condition | Potential Application |

|---|---|

| Asthma | Inhibition of leukotriene synthesis |

| Allergic Rhinitis | Reduction of inflammatory responses |

| Inflammatory Bowel Disease | Prevention of leukotriene-mediated inflammation |

Cytotoxic Activity Against Cancer Cells

Recent studies have also explored the cytotoxic effects of benzofuran derivatives on cancer cell lines. The presence of specific functional groups in the structure has been linked to enhanced activity against various types of cancer cells.

- Case Study : A study evaluated the cytotoxic activity of benzoxazole derivatives synthesized from related compounds against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The findings indicated that certain modifications led to increased cytotoxicity, suggesting a potential pathway for developing anticancer agents .

| Cancer Cell Line | Compound Tested | Cytotoxic Activity |

|---|---|---|

| MCF-7 (Breast Cancer) | Methyl-3-amino-4-hydroxyphenylacetate | Elevated |

| HCT-116 (Colorectal Cancer) | Benzoxazole derivatives | Significant |

Synthetic Methodologies

The synthesis of this compound can be achieved through various methodologies that highlight its versatility in chemical research.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-benzofuran-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester: Similar in structure but with a fluorine atom instead of chlorine.

3-Amino-4-bromo-benzofuran-2-carboxylic acid methyl ester: Contains a bromine atom instead of chlorine.

Uniqueness: 3-Amino-4-chloro-benzofuran-2-carboxylic acid methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

3-Amino-4-chloro-benzofuran-2-carboxylic acid methyl ester (C10H8ClNO3) is a benzofuran derivative noted for its diverse biological activities, including antimicrobial and anticancer properties. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications and mechanisms of action.

The molecular structure of this compound features a benzofuran ring with an amino group and a chloro substituent, which influence its biological interactions. The compound is synthesized through a series of reactions starting from 4-chlorophenol and 2-bromoacetic acid, followed by cyclization and esterification processes.

Antimicrobial Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. In particular, studies have shown:

- In vitro Activity : The compound demonstrated profound activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be comparable to standard antibiotics, suggesting potential as an alternative antimicrobial agent .

- Mechanism of Action : The antimicrobial effects are likely due to the compound's ability to disrupt bacterial cell walls or inhibit essential enzymatic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : Various human cancer cell lines were treated with the compound, showing significant antiproliferative effects. Notably, the compound exhibited selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .

- Comparative Efficacy : When compared to established chemotherapeutic agents like Combretastatin-A4, this benzofuran derivative displayed enhanced potency in inhibiting cell growth across multiple cancer types .

Study 1: Antimicrobial Efficacy

A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and tested their antimicrobial activity against M. tuberculosis H37Rv. Among these compounds, those structurally similar to this compound showed promising results with MIC values below 0.60 μM, indicating potent antimycobacterial activity with low cytotoxicity towards mammalian cells .

Study 2: Anticancer Properties

Another investigation assessed the effects of various benzofuran derivatives on human cancer cell lines. The results indicated that modifications at specific positions on the benzofuran ring significantly influenced the anticancer activity. In particular, substituents at the C–6 position enhanced the overall efficacy of the compounds tested, including this compound .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival or cancer cell proliferation.

- Receptor Modulation : It can also bind to cellular receptors, influencing signaling pathways related to apoptosis and immune response.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Amino-4-fluoro-benzofuran-2-carboxylic acid methyl ester | C10H8FNO3 | Moderate antimicrobial |

| 3-Amino-4-bromo-benzofuran-2-carboxylic acid methyl ester | C10H8BrNO3 | Enhanced anticancer activity |

The chlorine substituent in this compound appears to enhance its reactivity and interaction with biological targets compared to its fluorine and bromine counterparts.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and spectroscopic identifiers for 3-Amino-4-chloro-benzofuran-2-carboxylic acid methyl ester?

- Answer: The compound (CAS not explicitly listed in evidence; see Note below) has a benzofuran core with amino and chloro substituents. Key properties include:

-

Molecular formula: Likely C₁₀H₈ClNO₃ (inferred from for a structural analog).

-

Purity: Commercial samples often list 95% purity, requiring further purification via recrystallization or chromatography for research use .

-

Spectroscopic confirmation: Use -NMR (amide proton at δ 6.5–7.5 ppm), IR (C=O stretch ~1700 cm⁻¹), and GC-MS (molecular ion peak matching calculated mass) for identity verification. Cross-reference with analogs in and for methyl ester fragmentation patterns .

Note: and describe a 5-chloro isomer (CAS 406929-36-0), highlighting the need to verify substituent positions via 2D-NMR (e.g., NOESY for spatial proximity) to avoid misassignment .

Q. What safety protocols are critical during handling?

- Answer:

- Personal protective equipment (PPE): Gloves (nitrile), lab coat, and goggles are mandatory. Use a fume hood to avoid inhalation of fine particles .

- Storage: Store in airtight containers at 2–8°C, protected from light, due to potential hydrolysis of the methyl ester group.

- Waste disposal: Segregate halogenated waste for incineration, following institutional guidelines for aromatic amines .

Q. What are common synthetic routes for this compound?

- Answer: A two-step approach is typical:

Benzofuran core formation: Use [3,3]-sigmatropic rearrangement (e.g., ) with substituted phenols and propargyl alcohols under acidic conditions.

Esterification: React the carboxylic acid intermediate with methanol and thionyl chloride (SOCl₂) or DCC/DMAP coupling .

- Critical parameters: Maintain pH ~6.2 (to suppress hydrolysis, as noted in for analogous esters) and temperatures below 50°C during esterification .

Advanced Research Questions

Q. How can conflicting spectral data during characterization be resolved?

- Answer: Contradictions often arise from:

- Regioisomeric impurities: Compare retention times in GC-MS () with reference standards. For example, 4-chloro vs. 5-chloro isomers show distinct fragmentation patterns (e.g., m/z 185 vs. m/z 226 for molecular ions) .

- Matrix interference: Use solid-phase extraction (SPE) or derivatization (e.g., silylation) to isolate the compound from reaction byproducts, as described in for fatty acid methyl esters .

Q. What strategies optimize synthetic yield and minimize side reactions?

- Answer:

- Catalyst selection: Use palladium catalysts for Suzuki-Miyaura coupling if introducing aryl halides ().

- In situ monitoring: Employ HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and detect intermediates like 3-amino-4-chloro-benzofuran-2-carboxylic acid .

- Byproduct suppression: Add molecular sieves to absorb water during esterification, preventing hydrolysis of the methyl ester .

Q. How does halogen position (4-Cl vs. 5-Cl) impact biological activity?

- Answer: demonstrates that substituent position affects enzyme inhibition (e.g., dihydroorotate dehydrogenase). For the 4-chloro derivative:

- Enhanced lipophilicity: Increases membrane permeability (calculate logP via software like MarvinSketch).

- Steric effects: 4-Cl avoids steric clash with active-site residues compared to 5-Cl, as inferred from docking studies in .

- Experimental validation: Compare IC₅₀ values against viral models (e.g., influenza) using cell-based assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.